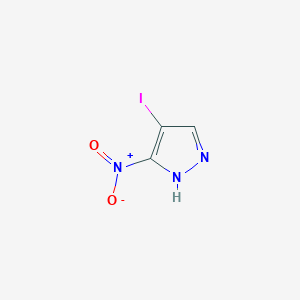

4-iodo-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2IN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPSFLAVWLZQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392423 | |

| Record name | 4-iodo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400753-02-8 | |

| Record name | 4-iodo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathway of 4-iodo-3-nitro-1H-pyrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-iodo-3-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of pyrazole to yield 3-nitro-1H-pyrazole, followed by a regioselective iodination at the C4 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Strategy

The principal strategy for the synthesis of 4-iodo-3-nitro-1H-pyrazole involves the initial preparation of 3-nitro-1H-pyrazole, which is then subjected to electrophilic iodination. This approach is favored due to the directing effects of the existing substituents on the pyrazole ring.

Data Presentation

The following table summarizes the quantitative data associated with the two-step synthesis of 4-iodo-3-nitro-1H-pyrazole.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Nitration & Rearrangement | 1-Nitropyrazole | Benzonitrile | 3-Nitro-1H-pyrazole | 91% | [1] |

| 2 | Iodination | 1-Methyl-3-nitropyrazole | Iodine monochloride, Silver sulfate, Sulfuric acid | 4-Iodo-1-methyl-3-nitro-1H-pyrazole | Not specified | [2] |

*Note: The iodination data is for an N-methylated analog, which serves as a close model for the iodination of 3-nitro-1H-pyrazole. The conditions are expected to be similar for the N-unsubstituted compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-1H-pyrazole

This procedure is adapted from the thermal rearrangement of 1-nitropyrazole.[1]

Materials:

-

1-Nitropyrazole

-

Benzonitrile

-

Hexane

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a reaction flask, add 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL).

-

Heat the mixture with stirring to 180 °C and maintain this temperature for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with hexane and continue stirring for an additional 20 minutes at room temperature to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with hexane and dry under vacuum to afford 3-nitro-1H-pyrazole as a tan solid.

Expected Yield: Approximately 3.16 g (91%).[1]

Characterization (¹H NMR, 300 MHz, DMSO-d₆): δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H).[1]

Step 2: Synthesis of 4-Iodo-3-nitro-1H-pyrazole

This protocol is based on the direct iodination of a nitropyrazole derivative.[2] The procedure described is for 1-methyl-3-nitropyrazole, but it is a strong starting point for the synthesis of the title compound.

Materials:

-

3-Nitro-1H-pyrazole

-

Iodine monochloride (ICl)

-

Silver sulfate (Ag₂SO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Reaction flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Prepare the iodinating reagent by carefully adding iodine monochloride and silver sulfate to concentrated sulfuric acid.

-

In a separate reaction flask, dissolve 3-nitro-1H-pyrazole in concentrated sulfuric acid, and cool the solution in an ice bath.

-

Slowly add the iodinating reagent to the solution of 3-nitro-1H-pyrazole while maintaining a low temperature.

-

Allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC or LC-MS is recommended).

-

Upon completion, carefully quench the reaction by pouring it over ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-iodo-3-nitro-1H-pyrazole.

Mandatory Visualization

Caption: Synthesis workflow for 4-iodo-3-nitro-1H-pyrazole.

References

An In-depth Technical Guide to 4-iodo-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-iodo-3-nitro-1H-pyrazole. Given the limited direct experimental data on this specific molecule, this paper collates information on closely related analogues to provide a robust predictive and comparative analysis.

Core Physicochemical Properties

Table 1: Comparative Physicochemical Properties of Substituted Pyrazoles

| Property | 4-iodopyrazole | 4-nitropyrazole | 4-iodo-3-nitro-1H-pyrazole (Predicted) |

| CAS Number | 3469-69-0[1][2] | 2075-46-9[3][4] | 400753-02-8[5][6][7][8] |

| Molecular Formula | C₃H₃IN₂[1] | C₃H₃N₃O₂[3] | C₃H₂IN₃O₂[5][7][9] |

| Molecular Weight | 193.97 g/mol [1] | 113.07 g/mol [4] | 238.97 g/mol [7] |

| Melting Point | 108-110 °C[1][2] | 160-164 °C[4] | Data not available |

| Boiling Point | Data not available | 290.30 °C[10] | Data not available |

| logP | 1.7[1] | 0.6 (Computed)[3] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Solubility | Data not available | Limited solubility in water; more soluble in organic solvents like ethanol, acetone, and chloroform.[10] | Expected to have low aqueous solubility. |

Synthesis and Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of 4-iodo-3-nitro-1H-pyrazole is not explicitly published, a reliable pathway can be inferred from the synthesis of its N-protected derivative, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole. The following proposed protocol is adapted from established methods for the synthesis of substituted pyrazoles.

Proposed Synthesis of 4-iodo-3-nitro-1H-pyrazole

The synthesis can be envisioned as a two-step process starting from 3-nitropyrazole: iodination followed by deprotection (if a protecting group strategy is used). A more direct approach would be the nitration of 4-iodopyrazole.

1. Iodination of 3-nitro-1H-pyrazole:

This method is based on the general principle of electrophilic substitution on the pyrazole ring.

-

Materials: 3-nitro-1H-pyrazole, N-Iodosuccinimide (NIS), Acetonitrile (or other suitable aprotic solvent).

-

Protocol:

-

Dissolve 3-nitro-1H-pyrazole in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature to 50°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-iodo-3-nitro-1H-pyrazole.

-

2. Nitration of 4-iodopyrazole:

This approach is based on the nitration of a pre-functionalized pyrazole core.

-

Materials: 4-iodopyrazole, fuming nitric acid, sulfuric acid.

-

Protocol:

-

Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add 4-iodopyrazole to the cooled nitrating mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C). Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-iodo-3-nitro-1H-pyrazole.

-

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrazole like 4-iodo-3-nitro-1H-pyrazole.

Caption: A generalized workflow for the synthesis and characterization of 4-iodo-3-nitro-1H-pyrazole.

Biological and Pharmacological Context

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[11][12][13][14] They are core structural motifs in numerous pharmaceuticals. The introduction of nitro and iodo substituents can significantly modulate the biological activity of the pyrazole scaffold.

-

General Activities of Pyrazoles: The pyrazole nucleus is associated with a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[11][12]

-

Role of Substituents:

-

The nitro group is a strong electron-withdrawing group that can enhance the biological activity of heterocyclic compounds. It is a common feature in many antimicrobial and anticancer agents.

-

The iodo group can increase the lipophilicity of a molecule, potentially improving its membrane permeability. It can also act as a halogen bond donor, influencing ligand-receptor interactions.

-

While specific studies on the biological activity of 4-iodo-3-nitro-1H-pyrazole are not prominent in the literature, its structure suggests potential for investigation in various therapeutic areas, particularly as an intermediate for the synthesis of more complex bioactive molecules.

Logical Pathway for Drug Discovery

The following diagram illustrates a simplified, logical pathway for the investigation of a novel compound like 4-iodo-3-nitro-1H-pyrazole in a drug discovery context.

Caption: A logical workflow for the evaluation of 4-iodo-3-nitro-1H-pyrazole in a drug discovery program.

Conclusion

4-iodo-3-nitro-1H-pyrazole is a substituted pyrazole with potential as a building block in medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are scarce, a reasonable approximation of its characteristics and synthetic routes can be derived from related compounds. The presence of both iodo and nitro functionalities on the pyrazole core suggests that this molecule could be a valuable intermediate for the development of novel bioactive agents. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-碘吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitro-1H-pyrazole 97 2075-46-9 [sigmaaldrich.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. 4-IODO-3-NITRO-1H-PYRAZOLE | 400753-02-8 [amp.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Elucidation of 4-iodo-3-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-3-nitro-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed analysis of a closely related N-protected derivative, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, alongside predicted data for the parent compound based on established spectroscopic principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectroscopic data is pivotal for the structural confirmation and purity assessment of 4-iodo-3-nitro-1H-pyrazole. The following tables summarize the available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The data presented below is for the N-protected derivative, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, which serves as a close proxy for the target compound.[1]

Table 1: ¹H NMR Spectral Data of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole [1]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 8.49 | s | - | 1H | H5 (pyrazole ring) |

| 5.66 | q | 5.9 | 1H | NCH |

| 3.49 | dq | 9.5, 7.0 | 1H | CHHCH₃ |

| 3.28 | dq | 9.5, 7.0 | 1H | CHHCH₃ |

| 1.61 | d | 5.9 | 3H | CHCH₃ |

| 1.07 | t | 7.0 | 3H | CH₂CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole [1]

| Chemical Shift (δ) [ppm] | Assignment |

| 155.1 | C3 |

| 138.4 | C5 |

| 89.2 | C4 |

| 64.5 | NCH |

| 57.3 | CH₂CH₃ |

| 21.4 | CHCH₃ |

| 15.1 | CH₂CH₃ |

Solvent: DMSO-d₆

Predicted NMR Data for 4-iodo-3-nitro-1H-pyrazole:

For the unprotected 4-iodo-3-nitro-1H-pyrazole, the ¹H NMR spectrum is expected to show a single resonance for the H5 proton, likely shifted compared to the protected derivative, and a broad signal for the N-H proton. The ¹³C NMR spectrum would lack the signals corresponding to the ethoxyethyl protecting group.

1.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for 4-iodo-3-nitro-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch |

| 3150-3100 | Medium | C-H stretch (aromatic) |

| 1550-1475 | Strong | Asymmetric NO₂ stretch[2] |

| 1360-1290 | Strong | Symmetric NO₂ stretch[2] |

| 1600-1450 | Medium-Weak | C=C and C=N stretching (ring) |

| ~800 | Strong | C-I stretch |

1.3. Mass Spectrometry (MS)

The mass spectrum of 4-iodo-3-nitro-1H-pyrazole would provide information about its molecular weight and fragmentation pattern. The molecular weight of 4-iodo-3-nitro-1H-pyrazole is 252.93 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for 4-iodo-3-nitro-1H-pyrazole

| m/z | Predicted Fragment |

| 253 | [M]⁺ (Molecular Ion) |

| 207 | [M - NO₂]⁺ |

| 126 | [M - I]⁺ |

| 80 | [M - I - NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4-iodo-3-nitro-1H-pyrazole and its derivatives.

2.1. Synthesis of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole [1]

To a solution of 4-iodo-3-nitro-1H-pyrazole in dichloromethane, a catalytic amount of trifluoroacetic acid is added. Ethyl vinyl ether is then added portionwise to the reaction mixture at a controlled temperature of 28–33 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is purified by recrystallization from a hexane:ethyl acetate mixture to yield the N-protected product.

2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2.3. IR Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹.

2.4. Mass Spectrometry

Mass spectra can be obtained using an Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4-iodo-3-nitro-1H-pyrazole.

Caption: Spectroscopic analysis workflow for 4-iodo-3-nitro-1H-pyrazole.

References

A Technical Guide to 4-Iodo-3-Nitro-1H-Pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-iodo-3-nitro-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, a synthesized experimental protocol for its preparation, and its potential applications as a scaffold in the design of novel therapeutic agents.

Compound Identification and Properties

4-Iodo-3-nitro-1H-pyrazole is a substituted pyrazole ring system featuring both an iodo and a nitro group. These functional groups provide versatile handles for further chemical modifications, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 4-Iodo-3-Nitro-1H-Pyrazole

| Property | Value | Reference |

| CAS Number | 400753-02-8 | [1][2] |

| Molecular Formula | C₃H₂IN₃O₂ | [3] |

| Molecular Weight | 238.97 g/mol | [3] |

| InChI | InChI=1S/C3H2IN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | [3] |

| InChIKey | NEPSFLAVWLZQKP-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=NNC(=C1I)--INVALID-LINK--[O-] | [3] |

| logP | 1.44570 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Molecular Structure

The molecular structure of 4-iodo-3-nitro-1H-pyrazole consists of a five-membered pyrazole ring with a nitrogen atom at position 1, a nitro group at position 3, and an iodine atom at position 4.

Synthesis of 4-Iodo-3-Nitro-1H-Pyrazole

The synthesis of 4-iodo-3-nitro-1H-pyrazole can be approached through the iodination of a nitropyrazole precursor. The following is a representative experimental protocol synthesized from methodologies reported for similar pyrazole derivatives.

Experimental Protocol: Iodination of 3-Nitro-1H-pyrazole

This protocol describes the electrophilic iodination of 3-nitro-1H-pyrazole to yield 4-iodo-3-nitro-1H-pyrazole.

Materials:

-

3-Nitro-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-nitro-1H-pyrazole (1.0 mmol) in glacial acetic acid (5 mL).

-

In a separate flask, prepare a solution of N-iodosuccinimide (1.2 mmol) in trifluoroacetic acid (2 mL).

-

Slowly add the NIS/TFA solution to the pyrazole solution at room temperature with stirring.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any remaining iodine, followed by brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-iodo-3-nitro-1H-pyrazole.

Diagram 1: Synthesis Workflow for 4-Iodo-3-Nitro-1H-Pyrazole

References

An In-depth Technical Guide on the Solubility and Stability of 4-iodo-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-3-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and drug development. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental conditions. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 4-iodo-3-nitro-1H-pyrazole. It includes detailed experimental protocols for determining these properties and presents a logical workflow for its synthesis and subsequent chemical transformations.

Physicochemical Properties

The structure of 4-iodo-3-nitro-1H-pyrazole, featuring both a hydrogen bond donor (N-H), a hydrogen bond acceptor (nitro group and pyrazole nitrogens), a polar nitro group, and a lipophilic iodo group, suggests a nuanced solubility and stability profile. While specific quantitative data for this compound is not extensively available in the public domain, we can infer its likely behavior based on related pyrazole derivatives.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and application in synthetic chemistry and biological assays. Based on the properties of analogous compounds such as 4-nitropyrazole and other iodinated pyrazoles, a qualitative solubility profile for 4-iodo-3-nitro-1H-pyrazole can be predicted.[1][2][3]

Table 1: Predicted Qualitative Solubility of 4-iodo-3-nitro-1H-pyrazole

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | Low / Sparingly Soluble | The hydrophobic pyrazole ring and the large iodo substituent likely limit solubility in water, despite the presence of polar groups.[1] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability to participate in hydrogen bonding should allow for moderate solubility in alcohols. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents are effective at solvating a wide range of organic molecules, and similar compounds show good solubility in them.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The overall polarity of the molecule is expected to be compatible with these solvents.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly to Moderately Soluble | Solubility will depend on the balance of polar and non-polar characteristics. |

| Non-polar | Hexane, Toluene | Low / Insoluble | The presence of the polar nitro group and the pyrazole ring's nitrogen atoms likely makes it insoluble in non-polar hydrocarbon solvents. |

Stability Profile

The stability of 4-iodo-3-nitro-1H-pyrazole is crucial for its storage and use in chemical reactions. The presence of both a nitro group and an iodo substituent on the pyrazole ring influences its susceptibility to degradation.

Table 2: Predicted Stability of 4-iodo-3-nitro-1H-pyrazole under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| Temperature | Stable at room temperature for extended periods when stored properly. May be susceptible to thermal degradation at elevated temperatures.[4] | De-iodination, decomposition of the nitro group. |

| Light | Potentially light-sensitive. Aryl iodides can undergo photolytic cleavage of the carbon-iodine bond.[4] Storage in amber vials or protected from light is recommended. | Photodegradation, leading to de-iodination and the formation of colored impurities.[4] |

| pH | Expected to be most stable in neutral to mildly acidic conditions. The pyrazole ring is generally stable, but extreme pH values could potentially lead to degradation. | Under strongly acidic or basic conditions, hydrolysis or other ring-opening reactions could occur, though pyrazoles are generally robust. |

| Oxidizing/Reducing Agents | The nitro group can be reduced to an amino group. The pyrazole ring itself is relatively resistant to oxidation, but strong oxidizing agents could lead to degradation.[4] | Reduction of the nitro group, oxidative cleavage of the pyrazole ring under harsh conditions. |

Experimental Protocols

To obtain quantitative data for the solubility and stability of 4-iodo-3-nitro-1H-pyrazole, the following experimental protocols can be employed.

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Objective: To determine the concentration of a saturated solution of 4-iodo-3-nitro-1H-pyrazole in various solvents at a specified temperature.

Materials:

-

4-iodo-3-nitro-1H-pyrazole

-

Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid 4-iodo-3-nitro-1H-pyrazole to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature bath, typically at 25 °C.

-

Agitate the samples using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of 4-iodo-3-nitro-1H-pyrazole in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

Workflow for Solubility Determination

Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure to assess the stability of 4-iodo-3-nitro-1H-pyrazole under various stress conditions.[8][9]

Objective: To evaluate the degradation of 4-iodo-3-nitro-1H-pyrazole over time when exposed to heat, light, and different pH conditions.

Materials:

-

4-iodo-3-nitro-1H-pyrazole

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV-Vis or PDA detector

-

Validated stability-indicating HPLC method (see below)

Procedure:

Part A: Development of a Stability-Indicating HPLC Method

-

Develop a reversed-phase HPLC method (e.g., using a C18 column) that can separate the parent 4-iodo-3-nitro-1H-pyrazole from potential degradation products.

-

Perform forced degradation studies by exposing the compound to harsh conditions (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂, heat at 80°C, and intense light) for a short period.

-

Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other. The peak purity of the parent compound should be confirmed using a PDA detector.

Part B: Stability Study

-

Prepare stock solutions of 4-iodo-3-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol).

-

For the pH stability study, dilute the stock solution in aqueous buffers of different pH values.

-

For the thermal stability study, store aliquots of the solution in an oven at a specified temperature (e.g., 40°C or 60°C).

-

For the photostability study, expose aliquots of the solution to light in a photostability chamber, alongside a dark control.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.

-

Analyze the samples by the validated stability-indicating HPLC method.

-

Calculate the percentage of 4-iodo-3-nitro-1H-pyrazole remaining at each time point relative to the initial concentration (time 0).

Workflow for Stability Assessment

Synthetic Workflow and Applications

4-iodo-3-nitro-1H-pyrazole is a valuable intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions where the iodine atom serves as a versatile handle.

Synthetic Utility of the Target Compound

This workflow illustrates the synthesis of 4-iodo-3-nitro-1H-pyrazole from 3-nitro-1H-pyrazole, followed by its application in various palladium-catalyzed cross-coupling reactions to generate a diverse range of substituted pyrazole derivatives for drug discovery programs.[10]

Conclusion

References

- 1. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. japsonline.com [japsonline.com]

- 9. rjpn.org [rjpn.org]

- 10. benchchem.com [benchchem.com]

Substituted Pyrazoles: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen-bond donor and acceptor, allow for diverse interactions with various biological targets.[2] This versatility has led to the development of numerous pyrazole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, neurological, and antimicrobial agents.[1][3][4] This technical guide explores the core applications of substituted pyrazoles in drug discovery, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anti-inflammatory Applications: Targeting COX-2

One of the most well-known applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating pain and inflammation.[5][6]

Mechanism of Action

Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[8] Non-selective NSAIDs inhibit both enzymes, leading to common gastrointestinal side effects.[6]

Diaryl-substituted pyrazoles, such as Celecoxib , were designed to selectively inhibit COX-2.[5][6] The structure of Celecoxib, specifically its sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme, which is larger than the active site of COX-1.[6][7] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins, resulting in analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[5][8]

Signaling Pathway: Prostaglandin Synthesis Inhibition

The diagram below illustrates the mechanism of action for pyrazole-based COX-2 inhibitors.

Quantitative Data: COX-2 Inhibition

| Compound | Target | IC50 | Cell Line / Assay Condition |

| Celecoxib | COX-2 | ~0.04 µM | In vitro enzyme assay |

| Celecoxib | COX-1 | ~15 µM | In vitro enzyme assay |

Note: IC50 values can vary based on experimental conditions. The values presented are representative.

Anticancer Applications: Kinase Inhibition

The pyrazole core is a prominent feature in many small-molecule kinase inhibitors used in oncology.[9][10] These drugs target specific kinases that are overactive in cancer cells, thereby inhibiting pathways responsible for tumor growth, proliferation, and angiogenesis.[11][12]

Mechanism of Action

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases.[13] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

-

Crizotinib : This is a multi-targeted tyrosine kinase inhibitor that potently inhibits Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[12][14][15] In certain non-small cell lung cancers (NSCLC), a gene rearrangement results in an oncogenic ALK fusion protein, which drives tumor cell proliferation.[12][14] Crizotinib blocks the signaling from this fusion protein, leading to cell cycle arrest and apoptosis.[12][16]

-

Regorafenib : An oral multi-kinase inhibitor that targets several kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR, FGFR).[11][17][18] By blocking these pathways, Regorafenib inhibits tumor cell proliferation, cuts off the tumor's blood supply, and modulates the tumor microenvironment.[11][19]

Signaling Pathway: ALK Inhibition in NSCLC

The following diagram shows the simplified signaling pathway inhibited by Crizotinib in ALK-positive NSCLC.

Quantitative Data: Kinase Inhibition

| Compound | Primary Target(s) | IC50 (nM) | Cancer Type / Cell Line |

| Crizotinib | ALK, c-Met | 24, 8 | NSCLC (H2228) |

| Regorafenib | VEGFR2, RET, KIT | 4.2, 1.5, 7 | Colorectal Cancer |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | Renal Cell Carcinoma |

| Afuresertib | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 | Various Cancers[13] |

| Compound 43m | mTOR | 203 | A549, HeLa, PC-3[20] |

Source: Data compiled from multiple sources, including[9][13][20][21][22][23]. IC50 values are illustrative and vary by assay.

Neurological Applications

Substituted pyrazoles have been explored for their activity on the central nervous system (CNS), targeting receptors involved in various neurological and psychiatric conditions.[2][24][25]

Mechanism of Action

-

Rimonabant : This 1,5-diarylpyrazole derivative was developed as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[26][27][28] The CB1 receptor is part of the endocannabinoid system, which is involved in regulating appetite, energy metabolism, and mood.[26] By blocking this receptor, Rimonabant was shown to decrease food intake and aid in smoking cessation.[27][29] However, it was later withdrawn from the market due to serious psychiatric side effects, such as depression.[26]

-

MAO & AChE Inhibition : Other pyrazole and pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[25][30]

Quantitative Data: Neurological Targets

| Compound | Target | Ki or IC50 | Indication |

| Rimonabant | CB1 Receptor | Ki: ~1.8 nM | Obesity (Withdrawn)[26][28] |

| Pyrazoline 8b | COMT | IC50: 0.048 µM | Parkinson's Disease Research[25] |

| Pyrazoline A13 | Acetylcholinesterase (AChE) | IC50: 23.47 nM | Alzheimer's Disease Research[30] |

Antimicrobial Applications

The pyrazole scaffold is present in numerous compounds exhibiting a wide range of antimicrobial and antifungal activities.[31][32][33][34]

Mechanism of Action

The exact mechanisms for many pyrazole-based antimicrobial agents are diverse and often not fully elucidated. They are thought to interfere with essential cellular processes in bacteria and fungi. Structure-activity relationship (SAR) studies show that the nature and position of substituents on the pyrazole ring are critical for determining the potency and spectrum of activity.[31][33] The activity is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[35]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound Class/Example | Organism | MIC (µg/mL) |

| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25[33] |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25[33] |

| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1[33] |

| Pyrazole-dimedone 24/25 | Staphylococcus aureus | 16[36] |

Experimental Protocols

General Protocol: Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the activity of a kinase inhibitor.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured by a decrease in the luminescent signal.

Methodology:

-

Reaction Setup : In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound (substituted pyrazole) in a suitable reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation : Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent : Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent : Add the Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

-

Signal Measurement : Measure the luminescence using a plate-reading luminometer.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow: Kinase Inhibitor Screening

General Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the antimicrobial potency of a compound.[37][38]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.[35][39]

Methodology:

-

Compound Preparation : Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth).[40]

-

Inoculum Preparation : Culture the test microorganism (bacterium or fungus) and adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[37]

-

Inoculation : Add the prepared inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation : Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[37]

-

Reading Results : After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible turbidity.[35][37]

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, providing the structural basis for a remarkable range of therapeutic agents. Their synthetic tractability and ability to be tailored to interact with specific biological targets have led to significant advances in treating inflammation, cancer, and infectious diseases. Continued exploration of the pyrazole scaffold, driven by structure-activity relationship studies and novel synthetic methodologies, promises to yield a new generation of potent and selective therapeutics for a host of challenging diseases.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regorafenib - NCI [dctd.cancer.gov]

- 12. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crizotinib - Wikipedia [en.wikipedia.org]

- 16. Xalkori (Crizotinib) for Lung Cancer | MyLungCancerTeam [mylungcancerteam.com]

- 17. researchgate.net [researchgate.net]

- 18. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hematologyandoncology.net [hematologyandoncology.net]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 21. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 27. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Rimonabant - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 32. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. microbe-investigations.com [microbe-investigations.com]

- 36. meddocsonline.org [meddocsonline.org]

- 37. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 39. files.core.ac.uk [files.core.ac.uk]

- 40. protocols.io [protocols.io]

The Ascendant Therapeutic Potential of Nitro-Substituted Iodo-Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. The strategic introduction of both nitro and iodo substituents onto the pyrazole ring presents a compelling avenue for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of nitro-substituted iodo-pyrazoles. Quantitative data from antimicrobial and anticancer screenings are systematically presented, alongside detailed experimental protocols for key biological assays. Furthermore, this guide visualizes pertinent synthetic pathways and logical workflows to facilitate a comprehensive understanding of this promising class of compounds.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery, featuring in numerous clinically approved drugs.[1] The electronic properties and structural versatility of the pyrazole nucleus allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the biological activity of a molecule, often enhancing its antimicrobial or anticancer potency.[2] Concurrently, the introduction of an iodine atom provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[3] This guide focuses on the intersection of these functionalities, exploring the burgeoning field of nitro-substituted iodo-pyrazoles as potential therapeutic agents.

Synthesis of Nitro-Substituted Iodo-Pyrazoles

The synthesis of nitro-substituted iodo-pyrazoles can be achieved through a multi-step process, typically involving the initial formation of the pyrazole ring, followed by sequential nitration and iodination, or vice versa. The regioselectivity of these electrophilic substitution reactions is a key consideration in the synthetic strategy.

One documented approach involves the synthesis of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole. This synthesis begins with the protection of the pyrazole nitrogen, followed by iodination and then nitration to yield the desired product.[4] Another example is the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole from 1-methyl-3-nitro-1H-pyrazole.[5]

Logical Workflow for the Synthesis of a Nitro-Substituted Iodo-Pyrazole:

Caption: General synthetic workflow for nitro-iodo-pyrazoles.

Biological Activities

While comprehensive biological data specifically for nitro-substituted iodo-pyrazoles is an emerging area of research, the broader classes of nitro-pyrazoles and iodo-pyrazoles have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a well-established history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules, leading to cell death.[6] Pyrazole derivatives themselves have been shown to possess antibacterial and antifungal properties.[7][8] The combination of these features in nitro-iodo-pyrazoles suggests a strong potential for potent antimicrobial activity.

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivatives | Staphylococcus aureus | 2 - >128 | [7] |

| Pyrazole Derivatives | Escherichia coli | 1 - >128 | [7] |

| Pyrazole Derivatives | Candida albicans | - | [1] |

| Pyrazole Derivatives | Aspergillus niger | - | [8] |

Note: Data for specific nitro-iodo-pyrazoles is currently limited in publicly available literature. This table presents data for broader pyrazole derivatives to indicate potential activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives is widely recognized, with several pyrazole-based drugs approved for cancer therapy.[9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[10][11] The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets, potentially leading to increased cytotoxic activity against cancer cells.

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative | MCF7 (Breast) | 39.7 ± 5.8 | [12] |

| Pyrazole Derivative | MDA-MB-231 (Breast) | 17.7 ± 2.7 | [12] |

| Pyrazole Derivative | A549 (Lung) | 220.20 | [13] |

| Pyrazole Derivative | U-2 OS (Osteosarcoma) | 0.9 | [9] |

| Pyrazole Derivative | SW480 (Colorectal) | <11.73 | [14] |

Note: Data for specific nitro-iodo-pyrazoles is currently limited in publicly available literature. This table presents data for broader pyrazole derivatives to indicate potential cytotoxic activity.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of nitro-substituted iodo-pyrazoles.

Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

Workflow for MIC Determination:

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Preparation of Compound Stock Solution: Dissolve the nitro-substituted iodo-pyrazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MTT Assay - Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Substitution Reactions of 3-Nitropyrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilic substitution reactions of 3-nitropyrazole. The presence of a deactivating nitro group on the pyrazole ring significantly influences its reactivity and regioselectivity towards electrophiles. This document details the nitration of 3-nitropyrazole, for which there is established literature, and provides a theoretical framework for other key electrophilic substitution reactions, including halogenation, sulfonation, and Friedel-Crafts reactions, for which experimental data is less prevalent. The guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Reactivity of the 3-Nitropyrazole Core

The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution, with the C-4 position being the most nucleophilic and thus the primary site of attack. However, the introduction of a strongly electron-withdrawing nitro group at the C-3 position significantly deactivates the ring towards electrophilic attack. The nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, reducing the electron density of the pyrazole ring.

In electrophilic aromatic substitution, the nitro group is a meta-director. In the case of 3-nitropyrazole, this would direct incoming electrophiles to the C-5 position. However, the inherent reactivity of the pyrazole ring at C-4 creates a competing directive effect. The regiochemical outcome of electrophilic substitution on 3-nitropyrazole is therefore a result of the interplay between these two factors. Computational studies on the electron density distribution of 3-nitropyrazole can provide insights into the most probable sites of electrophilic attack.

This guide will explore the known electrophilic substitution reactions of 3-nitropyrazole and provide a predictive analysis for those that are not well-documented.

Nitration of 3-Nitropyrazole

The nitration of 3-nitropyrazole is the most extensively studied electrophilic substitution reaction of this substrate, primarily due to the interest in synthesizing energetic materials such as dinitropyrazoles. Nitration can lead to the formation of either 3,4-dinitropyrazole or 3,5-dinitropyrazole, depending on the reaction conditions.

Synthesis of 3,4-Dinitropyrazole

Direct nitration of 3-nitropyrazole using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, leads to the formation of 3,4-dinitropyrazole. The electrophile, the nitronium ion (NO₂⁺), preferentially attacks the electron-rich C-4 position of the pyrazole ring.

Table 1: Synthesis of 3,4-Dinitropyrazole from 3-Nitropyrazole

| Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Nitropyrazole, Mixed Acid (HNO₃/H₂SO₄) | Concentrated H₂SO₄, HNO₃ | 55-60 | 1 | 88 | [1][2] |

| 3-Nitropyrazole, Mixed Acid (HNO₃/H₂SO₄) | Concentrated H₂SO₄, HNO₃ | Not specified | Not specified | 55 (overall) | [3][4] |

Synthesis of 3,5-Dinitropyrazole

The synthesis of 3,5-dinitropyrazole from 3-nitropyrazole proceeds through a multi-step process involving an initial N-nitration to form 1,3-dinitropyrazole, followed by a thermal rearrangement.[5][6] This rearrangement directs the second nitro group to the C-5 position.

Table 2: Synthesis of 3,5-Dinitropyrazole from 3-Nitropyrazole

| Intermediate | Reactants & Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,3-Dinitropyrazole | 3-Nitropyrazole, Nitrating agent | Not specified | Not specified | Not specified | [5][6] |

| 3,5-Dinitropyrazole | 1,3-Dinitropyrazole in Benzonitrile with NH₃, then HCl | 147 | 77 | 71 (overall) | [2][5] |

Experimental Protocols

2.3.1. Synthesis of 3,4-Dinitropyrazole [2][3]

-

Dissolve 3-nitropyrazole in concentrated sulfuric acid in a round-bottom flask, maintaining the temperature below 10°C with an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, warm the reaction mixture to 55-60°C and stir for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 3,4-dinitropyrazole.

2.3.2. Synthesis of 3,5-Dinitropyrazole via 1,3-Dinitropyrazole Rearrangement [5][6]

-

N-Nitration: To a solution of 3-nitropyrazole in an appropriate solvent, add a nitrating agent (e.g., nitric acid/acetic anhydride) at a controlled temperature to form 1,3-dinitropyrazole.

-

Isolate the 1,3-dinitropyrazole intermediate.

-

Rearrangement: Dissolve the 1,3-dinitropyrazole in benzonitrile and heat the solution to 147°C.

-

Bubble ammonia gas through the hot solution. The ammonium salt of 3,5-dinitropyrazole will precipitate.

-

Filter the salt and then neutralize it with hydrochloric acid to yield 3,5-dinitropyrazole.

Reaction Mechanisms

References

- 1. researchgate.net [researchgate.net]

- 2. DFT study on the structure and explosive properties of nitropyrazoles | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations | Semantic Scholar [semanticscholar.org]

Regioselectivity in the Iodination of 3-Nitropyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an iodine atom into the 3-nitropyrazole scaffold is a critical step in the synthesis of various functionalized molecules with potential applications in pharmaceuticals and materials science. The regioselectivity of this electrophilic substitution is governed by the strong deactivating and meta-directing nature of the nitro group, as well as the inherent electronic properties of the pyrazole ring. This technical guide provides a comprehensive overview of the regioselectivity in the iodination of 3-nitropyrazole, with a focus on experimental protocols, quantitative data, and the underlying mechanistic principles.

Introduction: The Electronic Landscape of 3-Nitropyrazole

3-Nitropyrazole is an electron-deficient heterocyclic system. The pyrazole ring itself is aromatic, with two nitrogen atoms contributing to the π-system. However, the nitro group at the C3 position is a powerful electron-withdrawing group, significantly reducing the electron density of the ring and thus its reactivity towards electrophiles. This deactivation makes the iodination of 3-nitropyrazole a challenging transformation that often requires potent iodinating agents and forcing conditions.

Electrophilic substitution on the pyrazole ring generally occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms. In the case of 3-nitropyrazole, the C4 position remains the most likely site for electrophilic attack, as the deactivating effect of the nitro group is felt more strongly at the adjacent C4 and C5 positions.

Regioselective Iodination of a 3-Nitropyrazole Derivative

While direct experimental data on the iodination of unsubstituted 3-nitropyrazole is scarce in the literature, a detailed study on its close analog, 1-methyl-3-nitropyrazole, provides valuable insights into the regioselectivity of this reaction. The use of a highly reactive iodinating reagent, generated from iodine monochloride (ICl) and silver sulfate (Ag₂SO₄) in concentrated sulfuric acid, has been shown to effectively iodinate this deactivated pyrazole.[1]

Experimental Protocol: Iodination of 1-Methyl-3-nitropyrazole[1]

Reagents:

-

1-Methyl-3-nitropyrazole

-

Iodine monochloride (ICl)

-

Silver sulfate (Ag₂SO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the iodinating reagent is prepared by adding iodine monochloride to a suspension of silver sulfate in concentrated sulfuric acid. The mixture is stirred until the silver chloride precipitate is formed.

-

The resulting solution containing the active electrophilic iodine species is then added to a solution of 1-methyl-3-nitropyrazole in concentrated sulfuric acid at a controlled temperature.

-

The reaction mixture is stirred for a specified time to allow for the iodination to proceed.

-

Upon completion, the reaction mixture is poured onto ice and extracted with dichloromethane.

-

The organic layer is washed with a sodium sulfite solution to remove any unreacted iodine, followed by washing with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography to isolate the iodinated products.

Quantitative Data and Regioselectivity

The iodination of 1-methyl-3-nitropyrazole with the ICl/Ag₂SO₄ system demonstrates a clear regioselectivity for the C4 position. Further iodination can occur at the C5 position under more forcing conditions or with an excess of the iodinating agent.

| Product | Yield (%) | Regioselectivity |

| 4-Iodo-1-methyl-3-nitropyrazole | ~82% | C4-monoiodination |

| 4,5-Diiodo-1-methyl-3-nitropyrazole | ~13% | C4,C5-diiodination |

Table 1: Yields and regioselectivity in the iodination of 1-methyl-3-nitropyrazole.[1]

The strong preference for initial iodination at the C4 position is consistent with the electronic effects of the nitro group and the pyrazole ring nitrogens. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. The formation of the diiodo product indicates that under these powerful iodinating conditions, a second iodine atom can be introduced at the C5 position, albeit in a much lower yield.

Mechanistic Considerations and Signaling Pathways

The iodination of 3-nitropyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps involve the generation of a potent electrophilic iodine species, its attack on the pyrazole ring to form a sigma complex (Wheland intermediate), and subsequent deprotonation to restore aromaticity.

Caption: Generalized mechanism for the electrophilic iodination of 3-nitropyrazole.

The regioselectivity is determined by the relative stability of the possible sigma complexes. Attack at C4 leads to a more stable intermediate compared to attack at C5, as the positive charge is better accommodated by the ring and is further away from the electron-withdrawing nitro group.

Alternative Iodination Protocols

While the ICl/Ag₂SO₄ system is effective, other iodination methods commonly used for aromatic and heteroaromatic compounds could potentially be applied to 3-nitropyrazole, although they may require optimization to overcome the deactivating effect of the nitro group.

Iodine and an Oxidizing Agent

A common approach involves the use of molecular iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species.

Caption: Experimental workflow for iodination using an oxidizing agent.

-

Iodine/Hydrogen Peroxide (I₂/H₂O₂): This is considered a "green" iodination method, with water as the only byproduct.[2]

-

Iodine/Ceric Ammonium Nitrate (I₂/CAN): CAN is a powerful oxidant that can facilitate the iodination of deactivated systems.[3][4]

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and convenient source of electrophilic iodine. Its reactivity can be enhanced by the use of a strong acid co-reagent.

Experimental Protocol: General Procedure for NIS Iodination

-

Dissolve the 3-nitropyrazole in a suitable solvent (e.g., acetonitrile, sulfuric acid).

-

Add N-iodosuccinimide to the solution.

-

If required, add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, sulfuric acid).

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product.

-

Purify the product by column chromatography.

Conclusion

The regioselective iodination of 3-nitropyrazole is a challenging but achievable transformation. The strong deactivating nature of the nitro group necessitates the use of potent iodinating agents. Experimental evidence from the closely related 1-methyl-3-nitropyrazole indicates a strong preference for iodination at the C4 position. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles governing this reaction, along with detailed experimental insights and potential alternative methodologies. Further research into the direct iodination of unsubstituted 3-nitropyrazole would be beneficial to provide a more complete picture of its reactivity.

References

Quantum Chemical Analysis of 4-iodo-3-nitro-1H-pyrazole: A Proposed Computational Framework

Disclaimer: As of the latest literature review, specific quantum chemical calculations for 4-iodo-3-nitro-1H-pyrazole have not been extensively published. This technical guide, therefore, presents a comprehensive and robust hypothetical framework based on established computational methodologies applied to structurally related compounds, such as 4-iodo-1H-pyrazole and various nitropyrazoles.[1][2][3][4] This document serves as a detailed roadmap for researchers, scientists, and drug development professionals aiming to investigate the molecular properties of 4-iodo-3-nitro-1H-pyrazole through computational means.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties.[5][6] The introduction of an iodine atom and a nitro group onto the pyrazole scaffold, as in 4-iodo-3-nitro-1H-pyrazole, is expected to significantly influence its electronic structure, reactivity, and intermolecular interactions. Quantum chemical calculations provide a powerful, non-invasive tool to elucidate these properties at the molecular level, offering insights that can guide synthetic efforts and drug design.

This guide outlines a proposed computational protocol for a thorough quantum chemical analysis of 4-iodo-3-nitro-1H-pyrazole. The methodologies are derived from successful computational studies on similar pyrazole derivatives.[2][4][7]

Proposed Computational Methodology

The following section details the proposed computational protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties.

Geometry Optimization

The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is a reliable method for this purpose.

Protocol:

-

Initial Structure: The molecular structure of 4-iodo-3-nitro-1H-pyrazole will be constructed using a molecular modeling program.

-

Computational Method: Geometry optimization will be performed using the Gaussian 09 software package or a similar program.[2][8]

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended, as it has been shown to provide accurate results for a wide range of organic molecules.[4]

-

Basis Set: The 6-311++G(d,p) basis set is proposed to provide a good balance between accuracy and computational cost for molecules containing iodine and nitro groups.[4]

-

Convergence Criteria: The optimization will be carried out until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Using the optimized geometry, vibrational frequencies will be calculated at the same level of theory (B3LYP/6-311++G(d,p)).

-

Imaginary Frequencies: The absence of imaginary frequencies will confirm that the structure is a true minimum.

-

Spectral Analysis: The calculated frequencies can be used to predict the positions of characteristic vibrational bands, such as N-H, C-N, N-O, and C-I stretching modes.

Electronic Properties Analysis

Understanding the electronic properties of 4-iodo-3-nitro-1H-pyrazole is key to predicting its reactivity and intermolecular interactions.

Protocol:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions.

-

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts, providing a means to compare theoretical results with experimental data.[4]

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for 4-iodo-3-nitro-1H-pyrazole. The values are hypothetical but are based on trends observed in related pyrazole structures.[1][2][4]

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | N1-N2-C3 | 105.0 |

| N2-C3 | 1.38 | N2-C3-C4 | 110.0 |

| C3-C4 | 1.40 | C3-C4-C5 | 105.0 |

| C4-C5 | 1.39 | C4-C5-N1 | 110.0 |

| C5-N1 | 1.36 | C5-N1-N2 | 110.0 |

| C3-N3 | 1.45 | C4-C3-N3 | 125.0 |

| N3-O1 | 1.22 | O1-N3-O2 | 125.0 |

| N3-O2 | 1.22 | ||

| C4-I | 2.05 | C3-C4-I | 128.0 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm-1) | Description |

| ν(N-H) | ~3400 | N-H stretching |

| ν(C-H) | ~3100 | C-H stretching |

| νas(NO2) | ~1550 | Asymmetric NO2 stretching |

| νs(NO2) | ~1350 | Symmetric NO2 stretching |

| ν(C=N) | ~1600 | C=N stretching in pyrazole ring |

| ν(C-I) | ~550 | C-I stretching |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | ~4.0 D |

Workflow and Visualization

The logical flow of the proposed quantum chemical calculations is illustrated in the diagram below. This workflow ensures a systematic and comprehensive analysis of the target molecule.

Caption: Computational workflow for 4-iodo-3-nitro-1H-pyrazole.

Conclusion